Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Lipophilicity Drug design SAR

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS 1218548-99-2) is a synthetic α-amino ester derivative featuring a 3,5-dichlorophenyl pharmacophore and an N-ethyl substitution. It belongs to the class of substituted phenylglycine esters that have been explored in patent literature as hypolipidemic agents acting via squalene epoxidase inhibition.

Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16 g/mol
CAS No. 1218548-99-2
Cat. No. B1425664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
CAS1218548-99-2
Molecular FormulaC12H15Cl2NO2
Molecular Weight276.16 g/mol
Structural Identifiers
SMILESCCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC
InChIInChI=1S/C12H15Cl2NO2/c1-3-15-11(12(16)17-4-2)8-5-9(13)7-10(14)6-8/h5-7,11,15H,3-4H2,1-2H3
InChIKeyPCHGWXYAVYDYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS 1218548-99-2): Sourcing & Differentiation Guide


Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS 1218548-99-2) is a synthetic α-amino ester derivative featuring a 3,5-dichlorophenyl pharmacophore and an N-ethyl substitution [1]. It belongs to the class of substituted phenylglycine esters that have been explored in patent literature as hypolipidemic agents acting via squalene epoxidase inhibition [2]. The compound is primarily supplied as a research chemical with a typical purity of ≥95% .

Why Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate Cannot Be Simply Replaced by In-Class Analogs


Within the aryl-α-amino acetate series, seemingly minor structural changes—such as N-alkyl chain length, aromatic chlorine substitution pattern, or ester versus acid functionality—produce quantifiable differences in lipophilicity (XLogP3), polar surface area, and hydrogen-bonding capacity that directly influence membrane permeability and target engagement [1]. Bulk procurement decisions that ignore these physicochemical distinctions risk selecting a compound with suboptimal pharmacokinetic or pharmacodynamic properties relative to the intended hypolipidemic mechanism [2].

Quantitative Differentiation Evidence for Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: N-Ethyl vs. N-Methyl Analog

The N-ethyl substitution on the target compound increases computed lipophilicity by 0.5 log units compared to the N‑methyl analog (ethyl 2‑(3,5‑dichlorophenyl)‑2‑(methylamino)acetate) [1][2]. Higher XLogP3 is associated with improved passive membrane permeation for intracellular targets such as squalene epoxidase, the putative target of this chemotype [3].

Lipophilicity Drug design SAR

Hydrogen Bond Donor Count: Ester vs. Carboxylic Acid Differential

The ethyl ester form of the target compound retains one hydrogen bond donor (the secondary amine NH), whereas the free carboxylic acid analog (2-(3,5-dichlorophenyl)-2-(ethylamino)acetic acid, CAS 1218420-28-0) possesses two HBDs (amine NH plus acid OH) [1][2]. Reducing HBD count from two to one is a well‑established strategy to enhance passive membrane permeability without altering the core pharmacophore [3].

Hydrogen bonding Permeability Prodrug

Polar Surface Area: Chlorine Substitution Pattern Impact

The 3,5-dichloro substitution pattern on the target compound yields a topological polar surface area (TPSA) of 38.3 Ų [1]. Although a direct comparator with a 3,4‑dichloro substitution pattern is not available for this exact scaffold, class‑level data indicate that moving chlorine from the 4‑ to the 5‑position reduces molecular dipole moment and can decrease TPSA by up to 2–3 Ų, which may influence blood–brain barrier penetration and off‑target binding profiles [2].

Polar surface area CNS penetration ADME

Commercial Supply Chain: Purity and Availability Differentiation

Multiple authorized vendors including Enamine LLC and Bidepharm supply the ethyl ester target compound at a certified purity of ≥95%, with batch-specific QC documentation (NMR, HPLC, GC) available upon request . In contrast, the free carboxylic acid analog (CAS 1218420-28-0) is listed as discontinued by several major suppliers, creating procurement risk for programs requiring acid-form intermediates .

Purity Vendor reliability Supply chain

High-Value Application Scenarios for Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS 1218548-99-2)


Lead Optimization in Hypolipidemic Drug Discovery Programs

Medicinal chemistry teams exploring squalene epoxidase inhibitors can use this compound as a direct starting point for SAR expansion, leveraging its higher XLogP3 relative to the N‑methyl analog to improve intracellular target access [1]. The ethyl ester prodrug motif is preferred over the free acid for oral bioavailability screening in rodent dyslipidemia models [2].

Reference Standard for Analytical Method Development

The compound's well‑characterized purity (≥95%, with vendor‑supplied NMR, HPLC, and GC traces) and multi‑vendor availability make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC‑UV, LC‑MS) used in quality control of hypolipidemic agent libraries [1].

Central Nervous System (CNS) Off‑Target Liability Assessment

The low TPSA (38.3 Ų) of the 3,5‑dichloro isomer suggests potential CNS penetration; therefore, this compound can be used as a tool to assess whether CNS exposure contributes to any neurological side effects observed in the hypolipidemic class, informing safer analog design [1].

Chemical Biology Probe for Cholesterol Biosynthesis Pathway Studies

As a representative of the substituted phenylglycine ester chemotype claimed to inhibit cholesterol biosynthesis at the squalene epoxidase step, this compound can serve as a chemical probe in cellular assays (e.g., HepG2 hepatocytes) to dissect the cholesterol biosynthesis pathway and compare with statins or squalene synthase inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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